Acefylline piperazinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acefylline piperazinate is a compound belonging to the xanthine chemical class. It is a derivative of theophylline and is known for its bronchodilator properties. This compound is used primarily in the treatment of respiratory conditions such as asthma, emphysema, and bronchitis associated with bronchospasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acefylline piperazinate involves the reaction of theophylline with piperazine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The process involves the formation of a salt between theophylline and piperazine, resulting in this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using crystallization or other suitable methods to obtain the desired pharmaceutical grade compound .
Chemical Reactions Analysis
Types of Reactions: Acefylline piperazinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Acefylline piperazinate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of xanthine derivatives and their chemical properties.
Biology: It is used in research on adenosine receptor antagonists and their effects on cellular processes.
Medicine: It is used in the development of bronchodilator drugs for the treatment of respiratory conditions.
Industry: It is used in the formulation of pharmaceutical products and as an active ingredient in various therapeutic preparations
Mechanism of Action
Acefylline piperazinate exerts its effects primarily through its action as an adenosine receptor antagonist. By blocking adenosine receptors, it prevents the action of adenosine, leading to bronchodilation and relaxation of smooth muscles. Additionally, it inhibits phosphodiesterase, resulting in increased levels of cyclic AMP, which further contributes to its bronchodilator effects .
Comparison with Similar Compounds
Theophylline: A xanthine derivative with bronchodilator properties but higher toxicity compared to acefylline piperazinate.
Caffeine: Another xanthine derivative with stimulant effects but less potent bronchodilator properties.
Aminophylline: A compound similar to theophylline but with different pharmacokinetic properties
Uniqueness: this compound is unique in its lower toxicity and minimal gastric irritation compared to other xanthine derivatives. Its combination of bronchodilator and adenosine receptor antagonist properties makes it a valuable compound in the treatment of respiratory conditions .
Properties
CAS No. |
18833-13-1 |
---|---|
Molecular Formula |
C100H150N46O32 |
Molecular Weight |
2508.6 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |
InChI |
InChI=1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2 |
InChI Key |
IUKJNIOSXCPLLP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1 |
Key on ui other cas no. |
5690-66-4 |
Pictograms |
Irritant |
Synonyms |
acefyllin piperazinate acephylline piperazinate acepifylline acepiphyllin Etaphylline Minophylline theophylline ethanoate of piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.